5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole with sulfonamide derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-thiol
Uniqueness
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different functional groups .
Properties
CAS No. |
88398-56-5 |
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Molecular Formula |
C8H15N3O3S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13) |
InChI Key |
LNZSLOMZKNJLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C |
Origin of Product |
United States |
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